SW033291 is a potent, small-molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , , , , , , , , , , , , , , , , , , , ]. It functions by preventing the degradation of prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , ], a lipid signaling molecule involved in various physiological processes including tissue regeneration, inflammation, and immune response.
Drug Delivery: Exploring novel drug delivery systems, such as targeted nanoparticles [] and sustained-release microparticles [, , ], could enhance its therapeutic efficacy and reduce the frequency of administration.
Combination Therapies: Investigating the potential synergy of SW033291 with existing therapies, such as granulocyte colony-stimulating factor in bone marrow transplantation [] and immunosuppressive therapy in aplastic anemia [], could lead to improved treatment outcomes.
The synthesis of SW033291 has been optimized to enhance its solubility and biological activity. While specific synthetic pathways are not detailed in the available literature, it generally involves multi-step organic synthesis techniques typical for small-molecule inhibitors targeting enzyme activity. The compound is often dissolved in dimethyl sulfoxide (DMSO) for biological applications, which aids in its solubility and facilitates its use in various assays .
The molecular structure of SW033291 has been elucidated through various analytical techniques, including cryo-electron microscopy and mass spectrometry. The compound's design allows it to fit snugly into the active site of 15-PGDH, where it forms critical interactions with key residues essential for enzymatic activity. The sulfoxide moiety of SW033291 is particularly significant, as it mimics the transition state of the substrate during the enzymatic reaction, thereby enhancing its inhibitory effect .
SW033291 primarily engages in noncompetitive inhibition of 15-PGDH, which reduces the enzyme's ability to convert PGE2 into its inactive form. This inhibition leads to elevated levels of PGE2 in various tissues, promoting regenerative processes. In vitro studies indicate that when SW033291 is introduced to a reaction mixture containing 15-PGDH, NAD, and PGE2, there is a measurable increase in NADH production, which can be quantitatively assessed using fluorescence techniques .
The mechanism by which SW033291 exerts its effects involves the inhibition of 15-PGDH, leading to increased levels of PGE2. Elevated PGE2 levels are associated with enhanced tissue regeneration and repair processes across various organ systems. Studies have shown that treatment with SW033291 significantly increases PGE2 production in cell lines and animal models, resulting in improved outcomes in conditions such as bone marrow transplantation and liver injury .
SW033291 exhibits several notable physical and chemical properties that contribute to its functionality:
SW033291 has significant potential across various scientific applications due to its ability to modulate prostaglandin pathways:
Recent advances in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of the structural interactions between 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and its potent inhibitor SW033291. Cryo-EM structures resolved at 2.4–2.9 Å resolution (PDB: 8CWL, EMD-27025) reveal that SW033291 binds within a deep hydrophobic pocket of the 15-PGDH homodimer, with each protomer accommodating one inhibitor molecule [1] [8]. The most striking discovery involves a dynamic triple-helix lid domain that undergoes substantial conformational change upon inhibitor binding. This lid domain, which remains open in the apo-enzyme, closes completely around SW033291, effectively encapsulating the inhibitor within the enzyme's catalytic core [1].
Molecular dynamics simulations demonstrate that this induced-fit mechanism stabilizes the lid in the closed conformation through interactions with two critical hinge residues: Phe185 and Tyr217. These residues act as molecular switches, with inhibitor binding triggering a rotational movement that buries SW033291 under 1,200 Ų of protein surface area. This encapsulation mechanism explains the exceptionally slow dissociation rate of SW033291 and represents a novel paradigm for 15-PGDH's physiological substrate recognition, where a similar lid-closing event likely occurs during PGE2 binding and catalysis [1]. The structural data further reveal that inhibitor binding stabilizes the dimeric interface mediated by helix α9, which is essential for maintaining the proper geometry of catalytic residues [1].
Table 1: Cryo-EM Structural Analysis of 15-PGDH-SW033291 Complexes
Structure Identifier | Resolution (Å) | Ligand State | Key Structural Features |
---|---|---|---|
Native 15-PGDH | 3.2 | Apo enzyme | Open lid conformation |
15-PGDH-SW033291 complex | 2.4 | Inhibitor bound | Closed lid conformation |
15-PGDH-NAD+ complex | 2.9 | Co-factor bound | Partially closed lid |
The sub-nanomolar affinity of SW033291 for 15-PGDH is mediated through an extensive network of interactions with key catalytic residues. The inhibitor's sulfoxide moiety forms hydrogen bonds with the catalytic triad residues Ser138 and Tyr151, effectively mimicking the transition state during PGE2 oxidation [1] [4]. This interaction is stereospecific, with the (+)-enantiomer of SW033291 showing 10,000-fold greater potency than the (-)-enantiomer due to optimal tetrahedral geometry that positions the sulfoxide oxygen for simultaneous hydrogen bonding with both residues [1] [6].
Beyond the catalytic center, the thienopyridine group of SW033291 engages in π-stacking interactions with Phe185, which contributes the largest portion of binding energy (-4.2 kcal/mol) according to molecular dynamics simulations [1]. Simultaneously, the thiazole ring forms hydrophobic contacts with Leu139 and additional π-stacking with Tyr217. The inhibitor's butyl chain occupies a hydrophobic pocket formed by Ile190, Leu191, and Ile194, which is structurally analogous to the binding site for the C16-C20 alkyl chain of the natural substrate PGE2 [1] [4]. Gln148 further stabilizes the complex through a hydrogen bond with the amine group at position 3 of the thienopyridine ring [1] [6].
Table 2: Key Residues in 15-PGDH-SW033291 Interaction Network
Residue | Interaction Type | Binding Energy Contribution (kcal/mol) | Functional Role |
---|---|---|---|
Ser138 | Hydrogen bonding | -2.8 | Catalytic residue |
Tyr151 | Hydrogen bonding | -3.1 | Catalytic residue |
Phe185 | π-stacking | -4.2 | Lid hinge residue |
Tyr217 | π-stacking | -3.5 | Lid hinge residue |
Gln148 | Hydrogen bonding | -2.3 | Substrate orientation |
Ile190/Leu191 | Hydrophobic | -3.8 (combined) | Substrate tail binding |
SW033291 exhibits a distinctive non-competitive inhibition mechanism against the natural substrate prostaglandin E2 (PGE2). Kinetic analyses demonstrate that SW033291 maintains consistent inhibitory potency (Kiapp = 0.1 nM) across PGE2 concentrations ranging from physiological levels (1 nM) to supraphysiological concentrations (40 µM) [2] [9]. This non-competitive behavior is evidenced by parallel Lineweaver-Burk plots, where increasing concentrations of SW033291 decrease the apparent Vmax without significantly altering the apparent Km for PGE2 [9] [10].
The thermodynamic basis for this inhibition profile was elucidated through thermal shift assays, which showed that SW033291 binding increases 15-PGDH's melting temperature (Tm) by 13.5°C, indicating substantial stabilization of the enzyme's tertiary structure [2] [4]. This stabilization effect is specific to 15-PGDH, as closely related short-chain dehydrogenases (SCDRs) show no significant Tm shift upon SW033291 exposure [2] [4]. The non-competitive nature of inhibition suggests that SW033291 binds to an allosteric site distinct from the PGE2 binding pocket; however, structural data reveal that the inhibitor actually occupies the substrate-binding tunnel but does not directly compete with PGE2 due to the enzyme's induced-fit mechanism [1] [10].
SW033291 achieves remarkable binding affinity for 15-PGDH, with a dissociation constant (Ki) of 0.1 nM, placing it among the most potent enzyme inhibitors known [5] [9]. This sub-nanomolar affinity is attributable to the multipoint attachment strategy employed by the inhibitor, which simultaneously engages catalytic residues, hydrophobic pockets, and the dynamic lid domain [1] [7]. Surface plasmon resonance (SPR) studies reveal an exceptionally slow off-rate (koff = 2.3 × 10⁻⁵ s⁻¹), consistent with the structural observation of the inhibitor being completely encapsulated within the enzyme [1] [7].
Selectivity profiling against related enzymes demonstrates that SW033291 exhibits >10,000-fold selectivity for 15-PGDH over other NAD+-dependent dehydrogenases, including carbonyl reductase 1 (CBR1), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [5] [7]. This exceptional selectivity arises from structural differences in the lid domains of these enzymes, particularly the absence of the Phe185 and Tyr217 hinge residues that are unique to 15-PGDH [1] [7]. Additionally, the dimensions of 15-PGDH's substrate-binding tunnel perfectly accommodate SW033291's molecular architecture (12.8 × 8.3 Å), while related dehydrogenases possess either narrower or shallower substrate pockets that cannot accommodate the inhibitor [1] [7].
Table 3: Kinetic and Binding Parameters of SW033291
Parameter | Value | Method | Significance |
---|---|---|---|
Ki (dissociation constant) | 0.1 nM | Enzyme kinetics | Sub-nanomolar potency |
IC50 (vs 6 nM 15-PGDH) | 1.5 nM | In vitro assay | Concentration-dependent inhibition |
ΔTm (thermal shift) | +13.5°C | Thermal denaturation | High-affinity stabilization |
koff (dissociation rate) | 2.3 × 10⁻⁵ s⁻¹ | Surface plasmon resonance | Long residence time |
EC50 (PGE2 elevation) | 75 nM | Cell-based assay | Cellular activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7